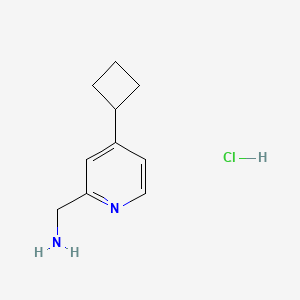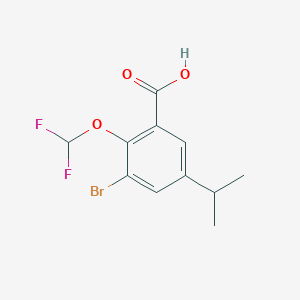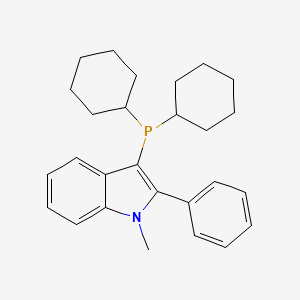
3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole is a complex organic compound that features a phosphine group attached to an indole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole typically involves the reaction of 1-methyl-2-phenyl-1H-indole with dicyclohexylphosphine. This reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. The reaction can be catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the phosphine-indole bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the indole core or the phosphine group.
Substitution: The indole core can undergo electrophilic substitution reactions, while the phosphine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed for substitution reactions on the indole core.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group results in phosphine oxides, while substitution reactions on the indole core can yield various substituted indoles.
Applications De Recherche Scientifique
3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal-catalyzed reactions, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a building block for pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole involves its role as a ligand in catalytic reactions. The phosphine group coordinates with transition metals, forming complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and increase reaction rates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Another phosphine ligand commonly used in organic synthesis.
1,2-Bis(dicyclohexylphosphino)ethane: A bidentate ligand with similar steric properties.
Dicyclohexylphosphine: The parent compound of the phosphine group in 3-(dicyclohexylphosphino)-1-methyl-2-phenyl-1H-indole.
Uniqueness
This compound is unique due to its combination of an indole core and a bulky phosphine group. This structure provides distinct steric and electronic properties, making it a versatile ligand in various catalytic processes. Its ability to stabilize transition metal complexes and facilitate specific reactions sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C27H34NP |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
dicyclohexyl-(1-methyl-2-phenylindol-3-yl)phosphane |
InChI |
InChI=1S/C27H34NP/c1-28-25-20-12-11-19-24(25)27(26(28)21-13-5-2-6-14-21)29(22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2,5-6,11-14,19-20,22-23H,3-4,7-10,15-18H2,1H3 |
Clé InChI |
UFZJUNYPYMYVIS-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol](/img/structure/B14081038.png)
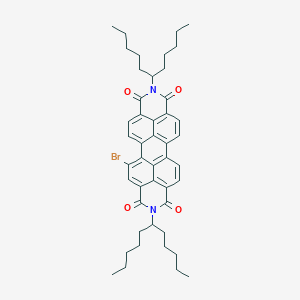
![N-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide](/img/structure/B14081052.png)
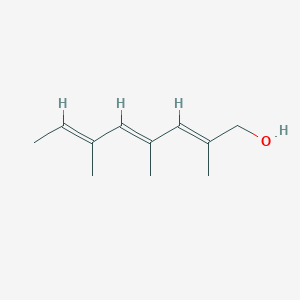
![2-(6-Ethyl-1,3-benzothiazol-2-yl)-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081063.png)
![8-(3-Methoxyphenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081064.png)



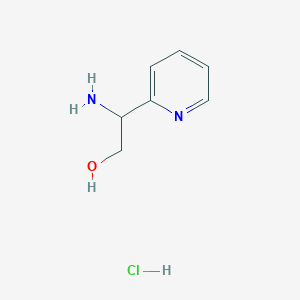
![[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium](/img/structure/B14081092.png)
